molecular formula C14H22N2O2 B8661886 N,N-dibutyl-4-nitroaniline CAS No. 92493-35-1

N,N-dibutyl-4-nitroaniline

Cat. No. B8661886
Key on ui cas rn: 92493-35-1
M. Wt: 250.34 g/mol
InChI Key: GKQAJXHWTPRUJG-UHFFFAOYSA-N
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Patent
US07115767B2

Procedure details

To a solution of 4-nitro-N,N-dibutylaniline from Example 40A (1.0 g, 4.0 mmol) in methanol (10 ml) was added palladium 10 wt % on activated carbon (85 mg, 0.08 mmol) under an atmosphere of hydrogen. The reaction mixture was stirred at room temperature for 4 hours and filtered through celite. After solvent were removed under reduced pressure, the titled material was obtained as a white solid, which was used in next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]([N:8]([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:9][CH2:10][CH2:11][CH3:12])=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[CH2:9]([N:8]([CH2:13][CH2:14][CH2:15][CH3:16])[C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[CH:18][CH:17]=1)[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N(CCCC)CCCC)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
After solvent were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCC)N(C1=CC=C(C=C1)N)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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